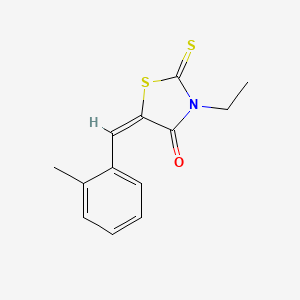![molecular formula C16H20N2O5S B5030584 5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5030584.png)
5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide, also known as FMPB, is a chemical compound used in scientific research. It is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception and inflammation.
Mécanisme D'action
5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide is a competitive antagonist of the TRPV1 receptor, which is a non-selective cation channel expressed in sensory neurons. The TRPV1 receptor is activated by various stimuli such as heat, capsaicin, and acid, and plays a crucial role in pain perception and inflammation. 5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide binds to the TRPV1 receptor and blocks its activation by these stimuli, thereby reducing pain perception and inflammation.
Biochemical and Physiological Effects:
5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been shown to reduce pain perception and inflammation in animal models of various diseases such as arthritis, neuropathic pain, and cancer-related pain. It has also been shown to have a favorable safety profile with no significant adverse effects on vital organs such as the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide is a potent and selective TRPV1 antagonist, which makes it a valuable tool for studying the TRPV1 receptor and its role in pain perception and inflammation. However, its use is limited by its high cost and limited availability. Furthermore, its effects on other receptors and ion channels need to be investigated to fully understand its mechanism of action.
Orientations Futures
Future research on 5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide should focus on investigating its potential therapeutic effects in humans. Clinical trials should be conducted to evaluate its safety and efficacy in the treatment of pain and inflammation-related diseases. Furthermore, its effects on other ion channels and receptors should be investigated to fully understand its mechanism of action. Finally, efforts should be made to optimize the synthesis method to reduce the cost and increase the availability of 5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide.
Méthodes De Synthèse
The synthesis of 5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide involves the reaction of 2-methoxy-N-propylbenzamide with 2-furylmethylamine and chlorosulfonic acid. The reaction yields 5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide as a white solid with a purity of over 99%. The synthesis method has been optimized to ensure high yield and purity of the compound.
Applications De Recherche Scientifique
5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide is used in scientific research to study the TRPV1 receptor and its role in pain perception and inflammation. It is also used to investigate the potential therapeutic effects of TRPV1 antagonists in the treatment of pain and inflammation-related diseases such as arthritis, neuropathic pain, and cancer-related pain.
Propriétés
IUPAC Name |
5-(furan-2-ylmethylsulfamoyl)-2-methoxy-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-3-8-17-16(19)14-10-13(6-7-15(14)22-2)24(20,21)18-11-12-5-4-9-23-12/h4-7,9-10,18H,3,8,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPATSSUIJZYOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dimethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5030501.png)
![2-chloro-N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5030505.png)
![N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea](/img/structure/B5030510.png)
![3-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5030516.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5030523.png)
![(5-chloro-2-nitrophenyl)[2-(2-methoxyphenoxy)ethyl]amine](/img/structure/B5030530.png)
![4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine](/img/structure/B5030542.png)
![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(3'-chloro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5030548.png)

![2-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5030566.png)
![2-ethoxyethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5030573.png)
![4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5030587.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-cyclohexene-1-carboxamide](/img/structure/B5030597.png)